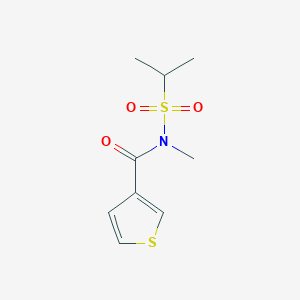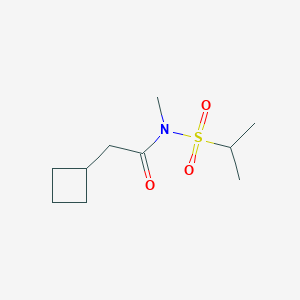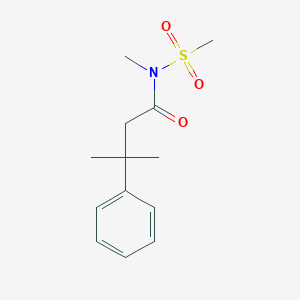
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to have a range of potential applications in scientific research, particularly in the study of various biochemical and physiological processes. For example, N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been investigated for its potential as a tool for studying the role of the renin-angiotensin system in the regulation of blood pressure. N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as hypertension and heart failure.
Wirkmechanismus
The exact mechanism of action of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide is not fully understood, but it is believed to act as an inhibitor of the renin-angiotensin system. This system plays a key role in the regulation of blood pressure, and N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to reduce blood pressure in animal models. N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has also been shown to have other effects on various physiological processes, such as reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to have a range of biochemical and physiological effects, including reducing blood pressure, reducing oxidative stress and inflammation, and improving endothelial function. N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has also been found to have potential as a therapeutic agent for the treatment of various diseases, such as hypertension and heart failure. However, further research is needed to fully understand the potential benefits and limitations of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in these applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide has been found to have a range of potential applications in scientific research, making it a promising candidate for further investigation. However, one limitation of using N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide. One area of focus could be on further investigating its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could be conducted to explore the potential applications of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide in other areas of scientific research, such as the study of oxidative stress and inflammation. Overall, there is still much to be learned about N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide and its potential applications in scientific research.
Synthesemethoden
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 3-phenylbutyric acid, dimethylamine, and methanesulfonyl chloride. The synthesis process involves the formation of an amide bond between the 3-phenylbutyric acid and dimethylamine, followed by the addition of methanesulfonyl chloride to form the final product, N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide. The synthesis of N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-methylsulfonyl-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11-8-6-5-7-9-11)10-12(15)14(3)18(4,16)17/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBYNCXARWHDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(C)S(=O)(=O)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

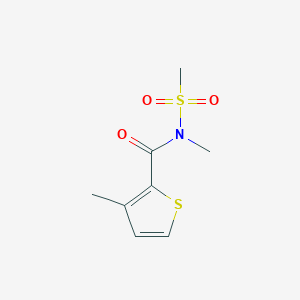

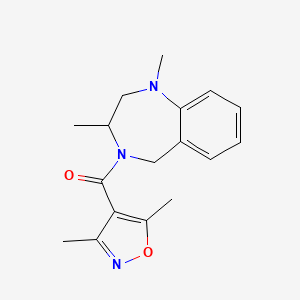

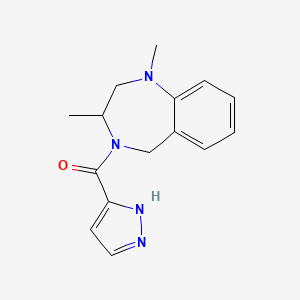

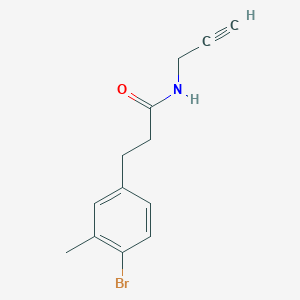
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
